Chiglitazar

PPAR Pharmacology Drug Discovery

Select Chiglitazar (Carfloglitazar, CS-038) for preclinical programs demanding a configuration-restricted, non-thiazolidinedione PPAR pan-agonist with moderate, balanced transcriptional activity across PPARα, PPARγ, and PPARδ. Unlike selective PPARγ agonists (pioglitazone, rosiglitazone) or dual α/γ agonists (saroglitazar), Chiglitazar uniquely reduces dawn phenomenon intensity (p<0.01) and liver fat content in MASLD—effects unattainable with generic substitutes. Sourced exclusively for validated metabolic research.

Molecular Formula C36H29FN2O4
Molecular Weight 572.6 g/mol
CAS No. 743438-45-1
Cat. No. B606645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChiglitazar
CAS743438-45-1
SynonymsCS-038;  CS 038;  CS038;  Chiglitazar
Molecular FormulaC36H29FN2O4
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
InChIInChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1
InChIKeyQNLWMPLUWMWDMQ-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chiglitazar (CAS 743438-45-1) for Research and Development: Compound Overview and Sourcing Considerations


Chiglitazar (Carfloglitazar, CS-038) is a non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist with moderate and balanced transcriptional activity across all three PPAR subtypes [1][2]. It was developed as a next-generation insulin sensitizer for type 2 diabetes mellitus (T2DM) and associated metabolic disorders, with independent intellectual property rights in China and approval by the National Medical Products Administration (NMPA) in 2021 for glycemic control in adult T2DM patients [3][4]. Its distinct pharmacological profile, characterized by configuration-restricted binding to PPARγ and partial activation of PPARα and PPARδ, differentiates it from traditional selective PPARγ agonists (e.g., pioglitazone, rosiglitazone) and other dual/pan agonists (e.g., saroglitazar) [1][5].

Why Chiglitazar (CAS 743438-45-1) Cannot Be Replaced by Generic PPAR Agonists: A Case for Specific Selection


Direct substitution of chiglitazar with other PPAR agonists, including pioglitazone, rosiglitazone, or saroglitazar, is scientifically unsound due to fundamental differences in receptor activation profiles, downstream gene regulation, and clinical outcomes. Unlike the selective PPARγ agonists (thiazolidinediones, TZDs), chiglitazar functions as a balanced pan-agonist, modestly activating PPARα and PPARδ in addition to PPARγ [1]. This profile confers distinct effects on lipid metabolism and insulin sensitivity beyond what is achievable with pure PPARγ activation [2]. Furthermore, compared to the dual α/γ agonist saroglitazar, chiglitazar exhibits a different potency ratio across PPAR subtypes and demonstrates unique clinical benefits, such as a significant reduction in dawn phenomenon intensity, which has not been reported for saroglitazar [3]. Relying on a generic alternative would therefore introduce uncontrolled variables in research models and potentially compromise the validity of experimental outcomes or therapeutic interventions. The quantitative evidence detailed below establishes the specific, measurable advantages of selecting chiglitazar for scientific and clinical applications.

Quantitative Differentiation of Chiglitazar (CAS 743438-45-1) Against Key Comparators: A Data-Driven Evidence Guide


Unique PPAR Pan-Agonist Profile with Defined Potency Spectrum vs. Selective and Dual Agonists

Chiglitazar is a pan-agonist of PPARα, PPARγ, and PPARδ, with EC50 values of 1.2 μM, 0.08 μM, and 1.7 μM, respectively [1]. This contrasts with selective PPARγ agonists like pioglitazone and rosiglitazone, which do not activate PPARα or PPARδ at therapeutic concentrations. In a comparative dose-response study, chiglitazar demonstrated stronger PPARα activation than rosiglitazone, pioglitazone, or the selective PPARα agonist WY14643 [2]. Its PPARγ activation is weaker than rosiglitazone but stronger than pioglitazone [2]. Unlike the dual α/γ agonist saroglitazar, which has reported EC50 values of 0.04 μM for PPARα and 0.001 μM for PPARγ [3], chiglitazar exhibits a distinct potency ratio (PPARγ:PPARα ~15:1) that may contribute to its unique clinical effects, including improved lipid metabolism and reduced dawn phenomenon intensity.

PPAR Pharmacology Drug Discovery

Significant Reduction in Dawn Phenomenon Intensity Not Observed with Pioglitazone or Semaglutide

In a retrospective cohort study comparing chiglitazar, semaglutide, and pioglitazone in 175 T2D participants, chiglitazar uniquely and significantly improved dawn phenomenon intensity (Δ from 0.004 ± 0.80 to -0.77 ± 0.67, p < 0.01), outperforming both semaglutide and pioglitazone [1]. A separate observational study confirmed this effect, showing a significant reduction in dawn phenomenon intensity (Z = -3.48, p < 0.01) following chiglitazar administration, along with improvements in fasting blood glucose and 3:00 a.m. glucose levels [2]. Neither pioglitazone nor semaglutide demonstrated a comparable effect on dawn phenomenon in the comparative analysis [1].

Type 2 Diabetes Dawn Phenomenon Clinical Trial

Non-Inferior Glycemic Control vs. Sitagliptin with Superior Lipid Parameter Improvement in Phase 3 Trial

In the Phase 3 CMAS trial (n=739), chiglitazar 32 mg and 48 mg were non-inferior to sitagliptin 100 mg for HbA1c reduction at 24 weeks, with mean changes of -1.40%, -1.47%, and -1.39%, respectively [1]. However, chiglitazar demonstrated a greater reduction in fasting and 2-hour postprandial plasma glucose compared to sitagliptin [1]. A sub-analysis revealed that chiglitazar treatment resulted in a greater reduction in lipid metabolism parameters, including triglycerides (TG) and free fatty acids (FFA), than sitagliptin in T2DM patients [2].

Type 2 Diabetes Phase 3 Trial Glycemic Control

Superior Liver Fat Reduction in MASLD with Dose-Dependent Effect vs. Placebo

In a Phase 2 randomized, double-blind, placebo-controlled study of patients with metabolic dysfunction-associated steatotic liver disease (MASLD) and hypertriglyceridemia, chiglitazar significantly reduced liver fat content as measured by controlled attenuation parameter (CAP). The reduction was dose-dependent, with a significant difference compared to placebo [1]. While direct head-to-head data against saroglitazar in MASLD is not available, saroglitazar has demonstrated a CAP reduction of 18.6 dB/m (p=0.059) in a 12-month study [2], whereas chiglitazar's effect was observed over a shorter treatment duration (24 weeks) and was statistically significant [1].

MASLD NAFLD Phase 2 Trial

Optimal Research and Industrial Applications for Chiglitazar (CAS 743438-45-1) Based on Verified Evidence


Investigating the Role of Balanced PPAR Activation in Metabolic Syndrome

Researchers studying the integrated control of glucose and lipid metabolism should prioritize chiglitazar as a chemical probe due to its defined, balanced pan-agonist profile (EC50: PPARα 1.2 μM, PPARγ 0.08 μM, PPARδ 1.7 μM) [1]. Unlike selective PPARγ agonists (e.g., pioglitazone) or dual α/γ agonists (e.g., saroglitazar), chiglitazar's unique potency ratio allows for the simultaneous and modest activation of all three PPAR subtypes at clinically relevant concentrations, enabling studies on the synergistic effects of this transcriptional network in models of insulin resistance, dyslipidemia, and obesity [2].

Developing Novel Therapeutic Strategies for Circadian Glucose Dysregulation (Dawn Phenomenon)

Chiglitazar is uniquely suited for research programs focused on mitigating the dawn phenomenon—a major challenge in diabetes management characterized by early morning hyperglycemia. Evidence demonstrates that chiglitazar significantly reduces dawn phenomenon intensity (Z = -3.48, p < 0.01), an effect not observed with pioglitazone or semaglutide in comparative studies [3][4]. This property, potentially linked to circadian rhythm regulation, positions chiglitazar as a critical tool for investigating the intersection of PPAR signaling and central clock mechanisms.

Preclinical and Clinical Studies Targeting NAFLD/MASLD with Insulin Resistance and Dyslipidemia

For investigations into non-alcoholic fatty liver disease (NAFLD/MASLD) accompanied by metabolic comorbidities, chiglitazar provides a validated pharmacological approach. Phase 2 clinical data confirm its ability to significantly reduce liver fat content (CAP) in patients with MASLD, hypertriglyceridemia, and insulin resistance, with a dose-dependent effect [5]. This makes chiglitazar an excellent reference compound for studying hepatic steatosis resolution mechanisms and for benchmarking novel drug candidates in preclinical models of diet-induced NAFLD.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chiglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.